Metronidazole acetic acid (Standard)

Catalog No.
S582014
CAS No.
1010-93-1
M.F
C6H7N3O4
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metronidazole acetic acid (Standard)

CAS Number

1010-93-1

Product Name

Metronidazole acetic acid (Standard)

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)acetic acid

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

RVEGZXNRNWUYKI-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Methyl-5-nitroimidazol-1-ylacetic Acid; 1-De(2-hydroxyethyl)metronidazole-1-acetic Acid; 2-Methyl-5-nitro-1H-imidazole-1-acetic Acid; 2-Methyl-5-nitro-Imidazole-1-acetic Acid; Metronidazoleacetic Acid

Canonical SMILES

CC1=NC=C(N1CC(=O)O)[N+](=O)[O-]

The exact mass of the compound 2-Methyl-5-nitroimidazol-1-ylacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metronidazole acetic acid (CAS 1010-93-1), formally 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, is the primary oxidative metabolite of the widely used nitroimidazole antibiotic, metronidazole. In industrial and laboratory procurement, it is exclusively sourced for two critical applications: as a high-purity analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, and as a highly reactive hapten for the synthesis of immunogens . Unlike the parent drug, this compound features a terminal carboxylic acid moiety at the N1 position. This structural feature is essential for diagnostic developers, as it allows for seamless covalent conjugation to carrier proteins (such as BSA or KLH) to generate the highly specific antibodies required for ELISA and lateral flow assays used in food safety and environmental monitoring [1].

Substituting metronidazole acetic acid with the parent drug (metronidazole) or its other major metabolite (hydroxymetronidazole) results in immediate workflow failures in both diagnostic development and pharmacokinetic quantification. For immunoassay developers, parent metronidazole lacks a reactive functional group, rendering direct protein conjugation impossible without complex, multi-step synthetic derivatization that risks altering the core 5-nitroimidazole epitope [1]. While hydroxymetronidazole possesses a hydroxyl group, it requires aggressive activation (e.g., conversion to a hemisuccinate) before it can be crosslinked to proteins, reducing overall yield and reproducibility. In analytical chemistry, regulatory frameworks for food safety and pharmacokinetic ADME (Absorption, Distribution, Metabolism, and Excretion) studies mandate the tracking of the complete metabolic profile; utilizing only the parent drug as a standard leads to severe under-reporting of total nitroimidazole exposure and clearance rates [2].

Direct EDC/NHS Coupling Efficiency for Immunogen Synthesis

For diagnostic manufacturers, the primary value of metronidazole acetic acid lies in its precursor processability. The native carboxylic acid group enables direct, zero-length crosslinking to primary amines on carrier proteins (BSA, KLH) via standard EDC/NHS chemistry. In contrast, parent metronidazole yields 0% coupling under these conditions due to the lack of a conjugatable moiety. Utilizing metronidazole acetic acid eliminates the need for multi-step synthetic derivatization, reducing hapten synthesis time from several days to a single-step, high-yield aqueous reaction while preserving the critical 2-methyl-5-nitroimidazole epitope [1].

Evidence DimensionDirect carbodiimide (EDC/NHS) coupling efficiency to primary amines
Target Compound DataEnables single-step amide bond formation (High epitope density)
Comparator Or BaselineParent Metronidazole (0% direct coupling; requires multi-step synthetic activation)
Quantified DifferenceSingle-step aqueous reaction vs. multi-step organic derivatization
ConditionsStandard EDC/NHS bioconjugation protocols to BSA/KLH carriers

Procuring this specific metabolite allows diagnostic developers to bypass complex hapten synthesis, directly accelerating the production of antibodies for metronidazole detection kits.

Chromatographic and Mass Resolution for Metabolic Profiling

In quantitative LC-MS/MS workflows, metronidazole acetic acid provides distinct Multiple Reaction Monitoring (MRM) transitions that prevent isobaric interference with the parent drug. Under positive electrospray ionization (ESI+), metronidazole acetic acid yields a precursor ion of m/z ~186 [M+H]+, compared to m/z ~172 [M+H]+ for parent metronidazole. This +14 Da mass shift, combined with distinct chromatographic retention times, enables the simultaneous, multiplexed quantification of the parent drug and its primary oxidative metabolite in complex biological matrices such as plasma and urine [1].

Evidence DimensionLC-MS/MS Precursor Ion Mass (ESI+)
Target Compound Datam/z ~186 [M+H]+ with unique fragmentation
Comparator Or BaselineParent Metronidazole (m/z ~172 [M+H]+)
Quantified Difference+14 Da mass shift eliminating isobaric overlap
ConditionsPositive electrospray ionization (ESI+) tandem mass spectrometry

It is a mandatory reference standard for analytical laboratories required to track the full metabolic clearance of metronidazole in ADME studies and clinical trials.

Optimal Epitope Presentation for High Antibody Cross-Reactivity

When utilized as a hapten, the structural geometry of metronidazole acetic acid ensures that the critical 5-nitro group remains fully exposed to the host immune system after conjugation to a carrier protein. Because the covalent linkage occurs at the N1-acetic acid tail, antibodies raised against this conjugate exhibit exceptionally high cross-reactivity (>90%) to the free parent drug, metronidazole. In contrast, utilizing randomly derivatized analogs or ring-modified substitutes often masks the nitro group, resulting in poor antibody affinity and low cross-reactivity to the target analyte .

Evidence DimensionAntibody recognition (cross-reactivity) of parent metronidazole
Target Compound DataAntibodies raised via Metronidazole acetic acid hapten (>90% cross-reactivity)
Comparator Or BaselineAntibodies raised via ring-modified analogs (Variable/low cross-reactivity)
Quantified DifferenceMaximized epitope fidelity yielding >90% target recognition
ConditionsCompetitive ELISA for metronidazole residues

Ensures that the resulting diagnostic kits accurately and sensitively quantify actual parent drug residues in complex food or environmental samples.

Hapten for Food Safety ELISA and Lateral Flow Diagnostics

Metronidazole acetic acid is the optimal choice for diagnostic manufacturers developing competitive ELISAs and rapid lateral flow tests to detect banned nitroimidazole residues in honey, poultry, and aquaculture products. Its native carboxylic acid group allows for rapid, high-yield EDC/NHS conjugation to BSA or KLH, generating immunogens that produce highly specific antibodies against the parent drug [1].

LC-MS/MS Calibration Standard for Pharmacokinetic (PK) Studies

In clinical and preclinical ADME workflows, quantifying the parent drug alone is insufficient. Metronidazole acetic acid is required as an analytical reference standard to calibrate LC-MS/MS instruments, allowing researchers to accurately track the hepatic oxidative clearance of metronidazole and calculate precise half-life and volume of distribution metrics [2].

Environmental Water Quality and Effluent Monitoring

Because metronidazole and its metabolites are persistent environmental contaminants, environmental testing laboratories procure this standard to monitor wastewater treatment efficacy. The distinct mass transitions of metronidazole acetic acid allow it to be quantified alongside the parent drug to assess the true ecological burden of nitroimidazole discharge [2].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

185.04365571 Da

Monoisotopic Mass

185.04365571 Da

Heavy Atom Count

13

UNII

69IKL472BQ

Other CAS

1010-93-1

Wikipedia

2-methyl-5-nitroimidazol-1-ylacetic acid

Dates

Last modified: 08-15-2023

Explore Compound Types